Homogentisic Acid

Catalog No.
S530052
CAS No.
451-13-8
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homogentisic Acid

CAS Number

451-13-8

Product Name

Homogentisic Acid

IUPAC Name

2-(2,5-dihydroxyphenyl)acetic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)

InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-N

SMILES

Array

solubility

850 mg/mL at 25 °C

Synonyms

Acid, Homogentisic, Homogentisic Acid

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O

The exact mass of the compound Homogentisic acid is 168.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.05 m850 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88940. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of dihydroxyphenylacetic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Homogentisic acid (2,5-dihydroxyphenylacetic acid) is a highly reactive phenolic acid and a critical intermediate in the tyrosine and phenylalanine degradation pathways. In industrial and laboratory procurement, it is primarily sourced as a stereospecific precursor for bio-catalyzed tocopherol (Vitamin E) synthesis, a biocompatible reducing and capping agent for green nanomaterial fabrication, and an essential quantitative biomarker standard for metabolic disorder diagnostics. Its unique structure—combining a hydroquinone core with an acetic acid side chain—gives it a specific redox potential (approximately 0.624 V vs SHE) that distinguishes its reactivity from simpler phenolics like hydroquinone or gentisic acid [1].

Substituting homogentisic acid with cheaper or more common analogs, such as trimethylhydroquinone (TMHQ) or gentisic acid, fundamentally alters downstream product quality and assay validity. In tocopherol manufacturing, substituting HGA with TMHQ forces a strictly chemical condensation that yields a racemic mixture (all-rac-alpha-tocopherol) with significantly lower biological activity, whereas HGA enables enzyme-mediated stereospecific synthesis of the highly active RRR-isomer [1]. In diagnostic applications, structural analogs like gentisic acid (2,5-dihydroxybenzoic acid) possess different retention times and mass-to-charge fragmentation patterns, making them useless as internal standards for alkaptonuria screening [2]. Furthermore, in nanoparticle synthesis, HGA's dual role as a mild reductant and bio-capping agent cannot be replicated by simple hydroquinone, which lacks the necessary functional groups for stable surface passivation.

Stereospecific Precursor Suitability for Natural Tocopherol Synthesis

In the synthesis of alpha-tocopherol, the choice of aromatic precursor dictates the stereochemistry and biological activity of the final product. Industrial chemical synthesis typically relies on trimethylhydroquinone (TMHQ), which condenses with isophytol to produce a racemic mixture of eight stereoisomers (all-rac-alpha-tocopherol) [1]. In contrast, homogentisic acid (HGA) serves as the specific substrate for homogentisate phytyltransferase (HPT). This bio-inspired or enzymatic route allows for stereospecific cyclization, yielding the natural RRR-alpha-tocopherol form [2]. The natural d-alpha-tocopherol derived via the HGA pathway is quantitatively 1.36 times more biologically active than the synthetic TMHQ-derived racemate[1].

Evidence DimensionBiological activity and stereochemical purity of synthesized tocopherol
Target Compound DataHGA yields stereospecific RRR-alpha-tocopherol (1.36x relative biological activity)
Comparator Or BaselineTMHQ yields all-rac-alpha-tocopherol (1.0x relative biological activity, racemic mixture)
Quantified Difference36% higher biological activity via stereospecific RRR-isomer formation
ConditionsBio-catalyzed or biomimetic condensation and cyclization vs standard chemical condensation

Procurement of HGA is essential for manufacturers aiming to produce high-value, bio-identical natural Vitamin E rather than lower-tier synthetic racemic mixtures.

Mild Reduction and Bio-Capping in Nanomaterial Fabrication

Homogentisic acid acts as an effective dual-function reducing and capping agent for the green synthesis of metallic nanoparticles, differentiating it from harsh chemical reductants. Electrochemical studies demonstrate that HGA possesses a standard redox potential of approximately 0.624 V vs SHE in aqueous/mixed solvent solutions [1]. This specific potential allows HGA to smoothly reduce silver ions to stable silver nanoparticles (AgNPs) with controlled diameters ranging from 33 to 64 nm, while its oxidized quinone form provides a biocompatible capping layer [2]. Standard reductants like sodium borohydride or simple hydroquinone lack this intrinsic capping ability, often requiring secondary stabilizing agents to prevent nanoparticle aggregation.

Evidence DimensionStandard redox potential and nanoparticle stabilization
Target Compound DataHGA provides a mild redox potential (0.624 V vs SHE) and intrinsic bio-capping, yielding stable 33-64 nm AgNPs
Comparator Or BaselineStandard chemical reductants (e.g., hydroquinone/borohydride) require secondary capping agents to prevent aggregation
Quantified DifferenceSingle-component reduction and stabilization vs multi-component synthesis requirements
ConditionsAqueous green synthesis of silver nanoparticles at physiological or mild pH

HGA streamlines the procurement bill of materials for green nanotechnology by eliminating the need for separate toxic reducing and capping agents.

Absolute Specificity as a Clinical Biomarker Standard

For the clinical diagnosis and monitoring of alkaptonuria, homogentisic acid must be quantified in urine or serum matrices with high precision. HGA is the exact metabolite that accumulates due to homogentisate 1,2-dioxygenase deficiency. Analytical methods, such as MALDI-TOF MS using a 1-naphthylhydrazine hydrochloride (NHHC) matrix, have achieved ultra-high sensitivity for HGA detection [1]. Structural analogs, such as gentisic acid (which differs by having a carboxylic acid directly attached to the ring rather than an acetic acid linker), cannot be used as quantitative standards due to distinct chromatographic retention times and mass fragmentation profiles.

Evidence DimensionStructural specificity for diagnostic mass spectrometry
Target Compound DataHGA provides the exact m/z and retention time required for alkaptonuria biomarker calibration
Comparator Or BaselineGentisic acid (2,5-dihydroxybenzoic acid) and other phenolics fail to match the specific m/z and fragmentation pattern of HGA
Quantified Difference100% target analyte match vs 0% diagnostic utility for analogs
ConditionsLC-MS/MS or MALDI-TOF MS quantification in complex biological matrices (e.g., urine)

Diagnostic laboratories must procure exact-match HGA analytical standards to ensure regulatory compliance and assay accuracy in metabolic screening.

Precursor for Natural Vitamin E Manufacturing

HGA is the required starting material for bio-inspired or enzymatic syntheses of RRR-alpha-tocopherol. By replacing TMHQ with HGA, manufacturers can bypass the formation of low-activity racemic mixtures and achieve stereospecific control over the C2 oxa-quaternary center, directly increasing the commercial value of the synthesized vitamin E [1].

Green Synthesis of Biocompatible Nanoparticles

Due to its ideal redox potential and intrinsic capping abilities, HGA is perfectly suited for the green synthesis of silver and gold nanoparticles. It is the optimal choice for procuring a single-component reducing agent that yields stable, biocompatible nanomaterials (33-64 nm) intended for antimicrobial or biomedical applications [2].

Analytical Standard for Clinical Diagnostics and Metabolomics

HGA is an indispensable procurement item for clinical laboratories conducting LC-MS/MS or MALDI-TOF MS assays for tyrosine metabolism disorders. It serves as the definitive calibration standard for diagnosing alkaptonuria, where structural analogs like gentisic acid cannot be substituted [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

168.04225873 Da

Monoisotopic Mass

168.04225873 Da

Heavy Atom Count

12

LogP

0.86 (LogP)
0.86

Appearance

Solid powder

Melting Point

153 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NP8UE6VF08

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000082 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71694-00-3
451-13-8

Wikipedia

Homogentisic_acid

General Manufacturing Information

Benzeneacetic acid, 2,5-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Homogentisic Acid-Based Whole-Cell Biosensor for Detection of Alkaptonuria Disease

Rajat Dhyani, Krishna Shankar, Ankita Bhatt, Shubham Jain, Ajmal Hussain, Naveen Kumar Navani
PMID: 33655752   DOI: 10.1021/acs.analchem.0c04914

Abstract

Clinicians require simple quantitative tools for the detection of homogentisic acid in alkaptonuria patients, a rare inherited disorder of amino acid metabolism. In this study, we report a whole-cell biosensor for homogentisic acid to detect alkaptonuria disease through the expression of green fluorescence protein. The assay system utilizes a promoter sequence (hmgA) isolated from the
genome. To increase the sensitivity, the sensor module harboring
was further transformed into various transposon mutants debilitated in steps involved in the metabolism of phenylalanine and tyrosine via homogentisic acid as a central intermediate. The proposed biosensor was further checked for analytical features such as sensitivity, selectivity, linearity, and precision for the quantification of homogentisic acid in spiked urine samples. The limit of detection for the developed biosensor was calculated to be 3.9 μM, which is comparable to that of the various analytical techniques currently in use. The sensor construct showed no interference from all of the amino acids and its homolog molecules. The accuracy and precision of the proposed biosensor were validated using high-performance liquid chromatography (HPLC) with satisfactory results.


[A male with black cartilage]

David Visser, Jan A N Verhaar
PMID: 33651519   DOI:

Abstract

A 52-year-old men suffered from osteoarthritis of the knee. During knee replacement surgery, the remaining cartilage appeared black. This discoloration and early degeneration of the cartilage is characteristic for the metabolic disorder alkaptonuria in which homogentisic acid accumulates in the body.


[Alkaptonuria detected during knee arthroplasty treatment]

Christian Kaare Paaskesen, Christian Hofbauer
PMID: 33000720   DOI:

Abstract

Alkaptonuria (AKU) is a rare autosomal-recessive disease in the tyrosine metabolism pathway. AKU is due to a mutation of a gene coding for homogentisate dioxygenase, causing accumulation of homogentisic acid leading to a painful multisystemic disease. Damage to cartilage tissue is especially significant, and weight-bearing joints often require arthroplasty. Nitisinone, a drug already used in treatment of hereditary tyrosinaemia, could be approved for treatment of AKU. This case report describes the occurrence of AKU discovered in two brothers in connection with hip and knee arthroplasty.


Cervical Spondylotic Myelopathy Secondary to Ochronotic Vertebral Arthropathy

Wladimir Bocca Vieira de Rezende Pinto, Igor Braga Farias, Bruno de Mattos Lombardi Badia, José Marcos Vieira de Albuquerque Filho, Roberta Ismael Lacerda Machado, Paulo Victor Sgobbi de Souza, Acary Souza Bulle Oliveira
PMID: 33568539   DOI: 10.1212/WNL.0000000000011663

Abstract




HPLC with electrochemical detection for determining homogentisic acid and its application to urine from rats fed tyrosine-enriched food

Takuho Kishi, Akira Kotani, Tomonari Umemura, Hideki Hakamata
PMID: 32305737   DOI: 10.1016/j.jpba.2020.113253

Abstract

A highly sensitive method for determining urine homogentisic acid (HGA) is required to provide adequate diagnosis and therapy for alkaptonuria in early stages. In this study, we developed a highly sensitive high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for determining HGA in urine. In order to obtain a chromatogram of HGA by HPLC-ECD, an oxidation current was monitored at +0.5 V vs. Ag/AgCl. The peak heights of HGA showed linearity (r = 0.999) ranging from 4.2 ng/mL to 168 ng/mL, and the detection limit was 1.2 ng/mL (signal-to-noise ratio, S/N = 3). In recovery tests using human control urine spiked with an HGA standard, the recoveries of HGA were more than 93.2 %, and the relative standard deviations (n = 6) were less than 1.9 %. As an in vivo application using male Wistar rats, the level of urine HGA, which was metabolized from tyrosine in tyrosine-enriched food, was determined by this HPLC-ECD method. The determination of HGA in urine by this HPLC-ECD method requires only 0.1 mL of a rat urine specimen and simple sample preparation consisting of dilution and filtration.


Mechanisms involved in the unbalanced redox homeostasis in osteoblastic cellular model of Alkaptonuria

Maria Lucia Schiavone, Alessandra Pecorelli, Brittany Woodby, Francesca Ferrara, Erika Pambianchi, Annalisa Santucci, Giuseppe Valacchi
PMID: 32502471   DOI: 10.1016/j.abb.2020.108416

Abstract

Alkaptonuria (AKU) is a rare metabolic disease correlated with the deficiency of homogentisate 1,2-dioxygenase and leading to an accumulation of the metabolite homogentisic acid (HGA) which can be subjected to oxidation and polymerization reactions. These events are considered a trigger for the induction of oxidative stress in AKU but, despite the large description of an altered redox status, the underlying pathogenetic processes are still unstudied. In the present study, we investigated the molecular mechanisms responsible for the oxidative damage present in an osteoblast-based cellular model of AKU. Bone, in fact, is largely affected in AKU patients: severe osteoclastic resorption, osteoporosis, even for pediatric cases, and an altered rate of remodeling biomarkers have been reported. In our AKU osteoblast cell model, we found a clear altered redox homeostasis, determined by elevated hydrogen peroxide (H
O
) levels and 4HNE protein adducts formation. These findings were correlated with increased NADPH oxidase (NOX) activity and altered mitochondrial respiration. In addition, we observed a decreased activity of superoxide dismutase (SOD) and reduced levels of thioredoxin (TRX) that parallel the decreased Nrf2-DNA binding. Overall, our results reveal that HGA is able to alter the cellular redox homeostasis by modulating the endogenous ROS production via NOX activation and mitochondrial dysfunctions and impair the cellular response mechanism. These findings can be useful for understanding the pathophysiology of AKU, not yet well studied in bones, but which is an important source of comorbidities that affect the life quality of the patients.


Efficacy and safety of once-daily nitisinone for patients with alkaptonuria (SONIA 2): an international, multicentre, open-label, randomised controlled trial

Lakshminarayan R Ranganath, Eftychia Eirini Psarelli, Jean-Baptiste Arnoux, Daniela Braconi, Michael Briggs, Anders Bröijersén, Nadia Loftus, Helen Bygott, Trevor F Cox, Andrew S Davison, Jane P Dillon, Michael Fisher, Richard FitzGerald, Federica Genovese, Helena Glasova, Anthony K Hall, Andrew T Hughes, Juliette H Hughes, Richard Imrich, Jonathan C Jarvis, Milad Khedr, Dinny Laan, Kim-Hanh Le Quan Sang, Emily Luangrath, Ol'ga Lukáčová, Anna M Milan, Alpesh Mistry, Vanda Mlynáriková, Brendan P Norman, Birgitta Olsson, Nicholas P Rhodes, Jozef Rovenský, Mattias Rudebeck, Annalisa Santucci, Ella Shweihdi, Ciarán Scott, Jana Sedláková, Nicolas Sireau, Roman Stančík, Johan Szamosi, Sophie Taylor, Christa van Kan, Sobhan Vinjamuri, Eva Vrtíková, Chris Webb, Elizabeth West, Elizabeth Záňová, Andrea Zatkova, James A Gallagher
PMID: 32822600   DOI: 10.1016/S2213-8587(20)30228-X

Abstract

Alkaptonuria is a rare, genetic, multisystem disease characterised by the accumulation of homogentisic acid (HGA). No HGA-lowering therapy has been approved to date. The aim of SONIA 2 was to investigate the efficacy and safety of once-daily nitisinone for reducing HGA excretion in patients with alkaptonuria and to evaluate whether nitisinone has a clinical benefit.
SONIA 2 was a 4-year, open-label, evaluator-blind, randomised, no treatment controlled, parallel-group study done at three sites in the UK, France, and Slovakia. Patients aged 25 years or older with confirmed alkaptonuria and any clinical disease manifestations were randomly assigned (1:1) to receive either oral nitisinone 10 mg daily or no treatment. Patients could not be masked to treatment due to colour changes in the urine, but the study was evaluator-blinded as far as possible. The primary endpoint was daily urinary HGA excretion (u-HGA
) after 12 months. Clinical evaluation Alkaptonuria Severity Score Index (cAKUSSI) score was assessed at 12, 24, 36, and 48 months. Efficacy variables were analysed in all randomly assigned patients with a valid u-HGA
measurement at baseline. Safety variables were analysed in all randomly assigned patients. The study was registered at ClinicalTrials.gov (
).
Between May 7, 2014, and Feb 16, 2015, 139 patients were screened, of whom 138 were included in the study, with 69 patients randomly assigned to each group. 55 patients in the nitisinone group and 53 in the control group completed the study. u-HGA
at 12 months was significantly decreased by 99·7% in the nitisinone group compared with the control group (adjusted geometric mean ratio of nitisinone/control 0·003 [95% CI 0·003 to 0·004], p<0·0001). At 48 months, the increase in cAKUSSI score from baseline was significantly lower in the nitisinone group compared with the control group (adjusted mean difference -8·6 points [-16·0 to -1·2], p=0·023). 400 adverse events occurred in 59 (86%) patients in the nitisinone group and 284 events occurred in 57 (83%) patients in the control group. No treatment-related deaths occurred.
Nitisinone 10 mg daily was well tolerated and effective in reducing urinary excretion of HGA. Nitisinone decreased ochronosis and improved clinical signs, indicating a slower disease progression.
European Commission Seventh Framework Programme.


Cardiovascular ochronosis

Nuvaira Ather, William C Roberts
PMID: 32473412   DOI: 10.1016/j.carpath.2020.107219

Abstract

In this review, we summarize previously reported case reports (n=66) in which the presence of ochronotic pigment was found in one or more cardiovascular structures either at necropsy or after operative excision of a cardiac valve or portions of arteries or both. As illustration, we describe black pigment in operatively excised aortic valves and aorta in 2 patients, both probably examples of secondary ochronosis. Ochronosis appears to have fascinated a number of prominent historical figures in medicine, and this review also summarizes their important contributions to this topic.


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